molecular formula C30H26O4 B12643016 Benzyl 3-(3,4-bis(benzyloxy)phenyl)acrylate CAS No. 91174-00-4

Benzyl 3-(3,4-bis(benzyloxy)phenyl)acrylate

Cat. No.: B12643016
CAS No.: 91174-00-4
M. Wt: 450.5 g/mol
InChI Key: YIRBVYWXBGXDBH-HTXNQAPBSA-N
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Description

Benzyl 3-(3,4-bis(benzyloxy)phenyl)acrylate is an organic compound with the molecular formula C30H26O4. It is characterized by the presence of benzyl and benzyloxy groups attached to a phenylacrylate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-(3,4-bis(benzyloxy)phenyl)acrylate typically involves the Knoevenagel condensation reaction. This reaction is carried out between benzyl 3,4-bis(benzyloxy)benzaldehyde and benzyl acrylate in the presence of a base such as piperidine or pyridine. The reaction is usually conducted under reflux conditions to ensure complete conversion .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors could be employed to enhance efficiency and scalability .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of Benzyl 3-(3,4-bis(benzyloxy)phenyl)acrylate is largely dependent on its chemical structure. The benzyloxy groups can participate in various interactions, including hydrogen bonding and π-π stacking, which can influence its reactivity and binding to molecular targets. The acrylate group can undergo Michael addition reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Uniqueness: Benzyl 3-(3,4-bis(benzyloxy)phenyl)acrylate is unique due to the presence of both benzyloxy and acrylate groups, which confer a combination of reactivity and stability. This makes it a valuable intermediate in the synthesis of complex organic molecules and advanced materials .

Properties

CAS No.

91174-00-4

Molecular Formula

C30H26O4

Molecular Weight

450.5 g/mol

IUPAC Name

benzyl (E)-3-[3,4-bis(phenylmethoxy)phenyl]prop-2-enoate

InChI

InChI=1S/C30H26O4/c31-30(34-23-27-14-8-3-9-15-27)19-17-24-16-18-28(32-21-25-10-4-1-5-11-25)29(20-24)33-22-26-12-6-2-7-13-26/h1-20H,21-23H2/b19-17+

InChI Key

YIRBVYWXBGXDBH-HTXNQAPBSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)/C=C/C(=O)OCC3=CC=CC=C3)OCC4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=CC(=O)OCC3=CC=CC=C3)OCC4=CC=CC=C4

Origin of Product

United States

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